REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7](Br)[C:6]([CH3:10])=[C:5]([F:11])[C:3]=1[NH2:4].[CH:12]1(B(O)O)[CH2:14][CH2:13]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>COCCOC.O>[Cl:1][C:2]1[CH:8]=[C:7]([CH:12]2[CH2:14][CH2:13]2)[C:6]([CH3:10])=[C:5]([F:11])[C:3]=1[NH2:4] |f:2.3.4.5,7.8|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=C(C(=C1)Br)C)F
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
tetrakis (triphenylphosphine)palladium (0)
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
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potassium phosphate
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
DME water
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOC.O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture is degassed by repeated alternating application of vacuum and positive nitrogen pressure (10×)
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
Most of the DME is removed by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residual mixture is partitioned between Et2O (250 mL) and water (250 mL)
|
Type
|
WASH
|
Details
|
The organic phase is washed with brine (3×250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product is purified
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=C(C(=C1)C1CC1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |